Molecular Weight Difference: Benzoyl vs. Phenylacetyl
The target compound (molecular formula C₂₁H₁₄Cl₂N₂O₃, molecular weight 413.2 g/mol ) is 14 Da lighter than the phenylacetyl-substituted comparator 4-(2-(phenylacetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate (CAS 341975-02-8, C₂₂H₁₆Cl₂N₂O₃, 427.28 g/mol ). This difference corresponds exactly to one methylene (–CH₂–) unit absent in the target’s benzoyl terminus. In fragment-based or mass‑encoded library screening, this 14 Da offset constitutes a distinct barcode; in cellular permeability models, the lower molecular weight of the target correlates with a predicted 0.35 log-unit reduction in clogP (target ~5.37 vs. comparator ~5.72, calculated via ChemAxon [1]), which may translate to measurably different membrane partitioning behavior.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 413.2 g/mol |
| Comparator Or Baseline | CAS 341975-02-8: 427.28 g/mol |
| Quantified Difference | –14.08 g/mol (exactly one methylene unit) |
| Conditions | Calculated from molecular formula; Sigma‑Aldrich catalog data |
Why This Matters
In medicinal chemistry lead‑optimization campaigns, a 14 Da molecular weight reduction frequently improves ligand efficiency and may enhance passive cellular permeability, making the target a structurally leaner starting point than the phenylacetyl comparator.
- [1] ChemAxon. clogP predictions performed via Chemicalize platform (Marvin Suite). Accessed 30 Apr 2026. View Source
